![molecular formula C9H13NO3 B11909814 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione CAS No. 165683-59-0](/img/structure/B11909814.png)
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3-azaspiro[55]undecane-2,7-dione is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of spirocyclic compounds like this compound often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .
Wissenschaftliche Forschungsanwendungen
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in the spirocyclic framework.
1,3-Oxathiane derivatives: These compounds exhibit unique stereochemistry and are used in various chemical applications.
Uniqueness: 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione stands out due to its specific arrangement of atoms within the spirocyclic framework, which imparts unique chemical reactivity and biological activity. Its ability to act as a potent inhibitor of the MmpL3 protein highlights its potential in medicinal chemistry .
Eigenschaften
CAS-Nummer |
165683-59-0 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
1-oxa-3-azaspiro[5.5]undecane-2,11-dione |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-2-4-9(7)5-6-10-8(12)13-9/h1-6H2,(H,10,12) |
InChI-Schlüssel |
YLZMAWLSABHQDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCNC(=O)O2)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)
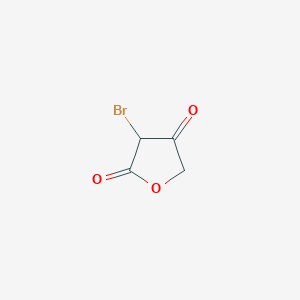
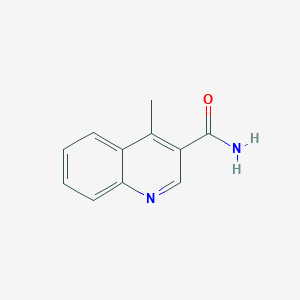

![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
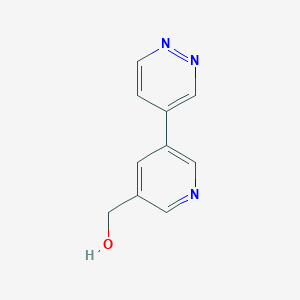
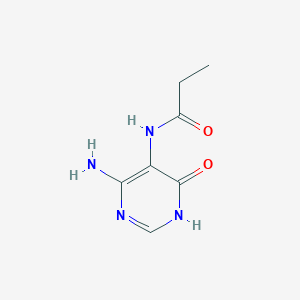

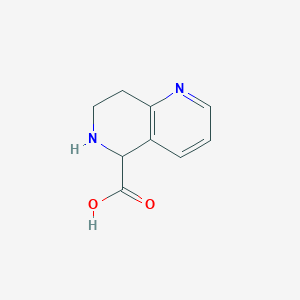
![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
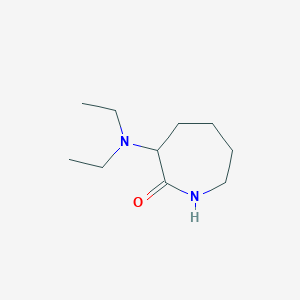
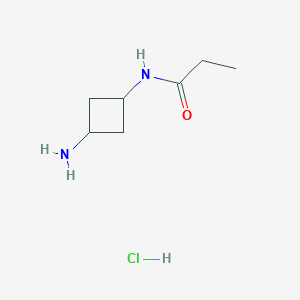

![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
